molecular formula C35H44O10 B14145153 Ohchinolide B CAS No. 71902-49-3

Ohchinolide B

Cat. No.: B14145153
CAS No.: 71902-49-3
M. Wt: 624.7 g/mol
InChI Key: CSXRQWINVNDPIA-RMFXMXFGSA-N
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Description

Ohchinolide B (CAS 71902-49-3) is a limonoid triterpenoid isolated primarily from Melia azedarach and related species. Structurally, it belongs to the ohchinolide class of limonoids, characterized by a tetranortriterpenoid skeleton with a fused furanolactone ring system . Its molecular formula is C₃₁H₃₈O₉ (molecular weight: 578.63 g/mol), and it exhibits a melting point of 211–212°C and an optical rotation of [α] = -46.5° (c = 1, CHCl₃) . This compound was first isolated and structurally elucidated by Ochi et al. (1979) from Melia azedarach var. japonica . It is recognized for its insecticidal properties, particularly against lepidopteran pests like Spodoptera eridania .

Properties

CAS No.

71902-49-3

Molecular Formula

C35H44O10

Molecular Weight

624.7 g/mol

IUPAC Name

[(1R,2R,6S,11R,12S,13R,16R,17R,19S,20R)-17,19-diacetyloxy-8-(furan-3-yl)-1,9,11,16-tetramethyl-4-oxo-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C35H44O10/c1-9-17(2)32(39)45-31-29-30-33(6,16-41-29)25(42-19(4)36)14-26(43-20(5)37)34(30,7)24-13-27(38)44-23-12-22(21-10-11-40-15-21)18(3)28(23)35(24,31)8/h9-11,15,22-26,29-31H,12-14,16H2,1-8H3/b17-9+/t22?,23-,24+,25+,26-,29+,30-,31+,33+,34-,35+/m0/s1

InChI Key

CSXRQWINVNDPIA-RMFXMXFGSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1[C@H]2[C@H]3[C@](CO2)([C@@H](C[C@@H]([C@@]3([C@@H]4[C@@]1(C5=C(C(C[C@@H]5OC(=O)C4)C6=COC=C6)C)C)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(=O)C4)C6=COC=C6)C)C)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

Preparation Methods

Ohchinolide B is typically isolated from natural sources, specifically the fruit of Melia azedarach. The isolation process involves extraction with organic solvents followed by chromatographic techniques to purify the compound .

Chemical Reactions Analysis

Ohchinolide B undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ohchinolide B involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer progression . By suppressing this pathway, this compound can exert anti-inflammatory and anti-cancer effects.

Comparison with Similar Compounds

Key Observations :

  • This compound and Nimbolinin B both derive from Melia azedarach but differ in side-chain modifications (Nimbolinin B has additional acetyl groups) .
  • Azadiradione, a simpler limonoid from Azadirachta indica, lacks the furanolactone ring present in this compound .
  • Nimbin and Salannin, also from neem, exhibit higher molecular weights due to additional ester groups .

Bioactivity Comparison

Insecticidal Activity

Compound Target Pest Activity (MIC/ED₅₀) Reference
This compound Spodoptera eridania Used in field trials
Nimbolinin B Spodoptera eridania MIC = 1000 µg/mL
Azadiradione Broad-spectrum pests Moderate antifeedant
Toosendanin Spodoptera frugiperda ED₅₀ = 3.5 µg/cm²

Key Findings :

  • This compound demonstrates field efficacy against S. eridania, though specific MIC values are less documented compared to laboratory-tested analogs like Nimbolinin B .
  • Toosendanin, a commercial insecticide, outperforms this compound in antifeedant activity, highlighting structural optimization needs .

Environmental Behavior

Compound Soil Persistence Mobility in Soil Reference
This compound Low to moderate Moderate
Azadiradione Low to moderate High
3-Desacetyl-salannin Moderate Low
Nimbin Moderate Low

Key Insights :

  • This compound exhibits comparable soil persistence to Azadiradione but lower mobility, reducing groundwater contamination risks .
  • Nimbin’s low mobility aligns with its higher lipophilicity, contrasting with this compound’s balanced profile .

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